Methylene-bridged [6]cycloparaphenylene
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Description
Methylene-bridged [6]cycloparaphenylene is a useful research compound. Its molecular formula is C42H24 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
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Biological Activity
Methylene-bridged cycloparaphenylene (MCPP) is an innovative compound within the family of cycloparaphenylenes, characterized by its unique belt-like structure formed through methylene bridges connecting phenylene units. This structural configuration enhances π-conjugation and alters its electronic properties, making it a subject of interest in various fields, including supramolecular chemistry and nanotechnology.
Synthesis and Structural Properties
The synthesis of MCPP involves a nickel-mediated aryl-aryl coupling process using triflate-functionalized pillararene as a precursor. This method has been demonstrated to yield MCPP in isolated yields of approximately 15-18% . The incorporation of methylene bridges not only coplanarizes the neighboring paraphenylene units but also significantly reduces the energy gap, enhancing its electronic properties. The internal strain energy of MCPP is notably high, reaching 110.2 kcal/mol, which is indicative of its constrained structure .
Table 1: Comparison of Structural Properties
Property | Methylene-Bridged CPP | Analogous CPP |
---|---|---|
Internal Strain Energy (kcal/mol) | 110.2 | 96.9 |
HOMO-LUMO Gap (eV) | 2.66 | 3.14 |
Degree of π-Conjugation | Enhanced | Standard |
Cellular Internalization and Metabolism
Recent studies have highlighted the biological activities of MCPP, particularly its potential for cellular internalization. The compound exhibits unique properties that facilitate its uptake by cells, which is crucial for applications in drug delivery and therapeutic systems .
Case Study: Water-Soluble Variants
A modified version of MCPP was synthesized to enhance water solubility, significantly improving its cellular uptake. This variant demonstrated promising results in biological assays, indicating that structural modifications can lead to enhanced metabolic stability and bioavailability .
The biological mechanisms underlying the activity of MCPP are still under investigation. However, preliminary findings suggest that the compound may interact with cellular membranes due to its amphiphilic nature, allowing it to penetrate lipid bilayers effectively. This property is essential for developing nanocarriers for drug delivery systems.
Size-Dependent Properties
Research has shown that the properties of MCPP can vary significantly based on its size. For instance, investigations into size-dependent effects revealed that larger methylene-bridged cycloparaphenylenes exhibit different electronic and optical characteristics compared to their smaller counterparts . This size dependency is attributed to variations in π-conjugation and steric interactions among the phenylene units.
Future Directions
The ongoing research aims to explore further oxidation processes of MCPP to create fully conjugated variants with lower energy gaps. Such modifications could enhance their application in nanoelectronics and photonics, expanding their utility beyond biological applications .
Properties
Molecular Formula |
C42H24 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
tridecacyclo[21.18.1.02,22.04,40.06,39.08,37.09,35.011,33.013,32.015,30.016,28.018,26.020,25]dotetraconta-1(41),2(22),3,6,8,10,13,15,17,20,23,25,27,30,32,34,37,39-octadecaene |
InChI |
InChI=1S/C42H24/c1-19-7-33-21-2-23-13-37-25(11-35(23)33)4-27-15-41-29(17-39(27)37)6-30-18-40-28(16-42(30)41)5-26-12-36-24(14-38(26)40)3-22-10-32(31(19)9-21)20(1)8-34(22)36/h7-18H,1-6H2 |
InChI Key |
NVCJCAXYICJFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C4C=C5CC6=CC7=C8C=C9CC%10=CC%11=C%12C=C1C1=C2C=C3CC4=CC5=C6C=C7CC8=CC9=C%10C=C%11CC%12=C1 |
Origin of Product |
United States |
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